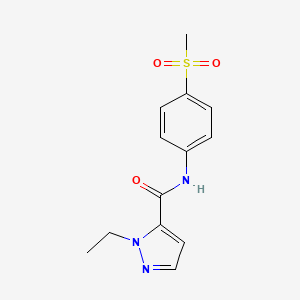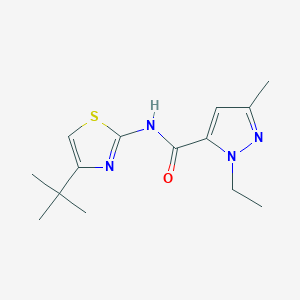
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide (1-EPMPC) is a synthetic compound that has recently been studied for its potential applications in medicinal chemistry. 1-EPMPC is a novel molecule that has been identified as a promising lead compound for the development of new drugs. The compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Aplicaciones Científicas De Investigación
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, the compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential to treat various types of cancer, including breast cancer, prostate cancer, and lung cancer. The compound has also been found to possess anti-tumor activity in vitro and in vivo. Furthermore, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been shown to possess anti-bacterial and anti-fungal activities, as well as anti-viral activity against human immunodeficiency virus (HIV-1).
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has not been fully elucidated. However, it is believed that the compound exerts its biological activity by inhibiting the activity of certain enzymes and/or receptors. For example, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of pro-inflammatory mediators. In addition, the compound has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that plays an important role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been found to possess a variety of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been found to possess anti-tumor activity in vitro and in vivo. Furthermore, the compound has been found to inhibit the activity of certain enzymes and/or receptors involved in the regulation of inflammatory responses, such as cyclooxygenase and nuclear factor-kappa B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high degree of purity. In addition, the compound is stable and can be stored for long periods of time. However, there are some limitations to the use of 1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide in laboratory experiments. The compound is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, the compound has a low solubility in organic solvents, which can limit its use in certain types of experiments.
Direcciones Futuras
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has several potential future directions for research and development. The compound could be further studied for its potential applications in the treatment of various types of cancer. In addition, the compound could be studied for its potential use in combination therapies with other compounds. Furthermore, the compound could be studied for its potential use in the treatment of infectious diseases, such as HIV-1. Finally, the compound could be studied for its potential use in the development of novel drugs.
Métodos De Síntesis
1-ethyl-N-(4-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is synthesized using a condensation reaction between ethyl 4-methanesulfonylphenyl pyrazole-5-carboxylate and 1-ethyl-1H-pyrazole-5-carboxamide. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, at a temperature of 70°C. The reaction is completed in a few hours and yields a white solid product. The purity of the product can be determined by thin-layer chromatography.
Propiedades
IUPAC Name |
2-ethyl-N-(4-methylsulfonylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-16-12(8-9-14-16)13(17)15-10-4-6-11(7-5-10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHNOQJUOAJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B6537109.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide](/img/structure/B6537111.png)
![4-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6537122.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6537130.png)

![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
